
4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, two hydroxyl groups, and a cyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a series of cyclization reactions.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Amination: The amino group is introduced through amination reactions, often using ammonia or amines under controlled conditions.
Butanoic Acid Formation: The final step involves the formation of the butanoic acid moiety through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and metabolic diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Aminobutanoic acid: A simpler analog with a similar amino and butanoic acid structure but lacking the cyclohexyl ring and hydroxyl groups.
2-(1-Cyclohexen-1-yl)ethylamino-4-oxo-4-(4-phenoxyanilino)butanoic acid:
Uniqueness
4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid is unique due to its combination of functional groups and the presence of a cyclohexyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
244154-24-3 |
|---|---|
分子式 |
C10H19NO4 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
4-(1-amino-2,6-dihydroxycyclohexyl)butanoic acid |
InChI |
InChI=1S/C10H19NO4/c11-10(6-2-5-9(14)15)7(12)3-1-4-8(10)13/h7-8,12-13H,1-6,11H2,(H,14,15) |
InChI 键 |
JULPOYUVLAPGKI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C(C1)O)(CCCC(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


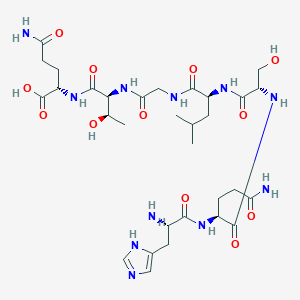


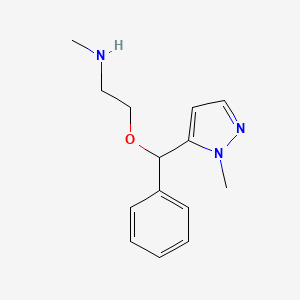



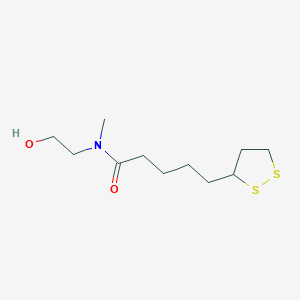
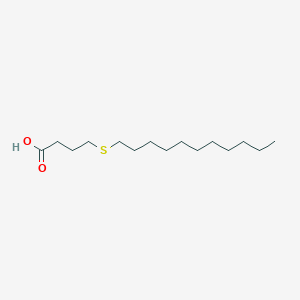
![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)
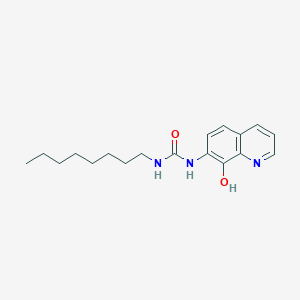
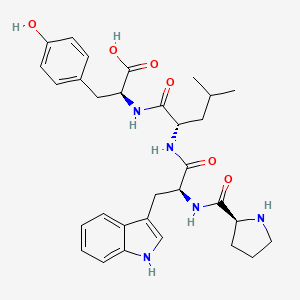
![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
